![molecular formula C12H14ClN3O2 B4887521 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B4887521.png)
3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione, also known as CCPA, is a synthetic compound that has been widely studied for its potential applications in scientific research. CCPA is a member of the pyrrolidine class of compounds, which have been found to have a variety of biological activities, including anticonvulsant, antidepressant, and analgesic effects. In
科学的研究の応用
3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and toxicology. In neuroscience research, this compound has been found to have a range of effects on the central nervous system, including modulating the release of neurotransmitters and altering neuronal excitability. In pharmacology research, this compound has been shown to have potential as a therapeutic agent for a range of conditions, including epilepsy, depression, and chronic pain. In toxicology research, this compound has been used to investigate the effects of various environmental toxins on the nervous system.
作用機序
The exact mechanism of action of 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione is not fully understood, but it is thought to involve modulation of neurotransmitter release and neuronal excitability. This compound has been found to act as an agonist at the GABA-A receptor, which is involved in the regulation of neuronal excitability. This compound has also been shown to have effects on the release of other neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including altering the release of neurotransmitters, modulating neuronal excitability, and affecting the activity of various enzymes and receptors. This compound has also been shown to have anti-inflammatory effects and to modulate the immune system.
実験室実験の利点と制限
3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has several advantages for use in laboratory experiments, including its well-defined chemical structure and its ability to modulate a range of biological processes. However, this compound also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound.
将来の方向性
There are several potential future directions for research on 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione. One area of interest is the development of new synthetic methods for producing this compound that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of this compound for a range of conditions, including epilepsy, depression, and chronic pain. Additionally, there is potential for research on the use of this compound as a tool for studying the effects of environmental toxins on the nervous system.
合成法
3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with dimethyl malonate, followed by cyclization and subsequent reduction. The resulting compound is then treated with acetic anhydride to yield this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
特性
IUPAC Name |
3-(4-chloroanilino)-1-(dimethylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c1-15(2)16-11(17)7-10(12(16)18)14-9-5-3-8(13)4-6-9/h3-6,10,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKAYMHAEFNTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C(=O)CC(C1=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

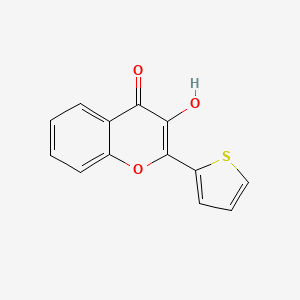
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B4887441.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide](/img/structure/B4887445.png)
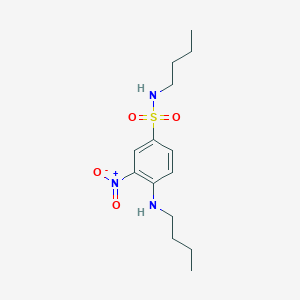


![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4887501.png)
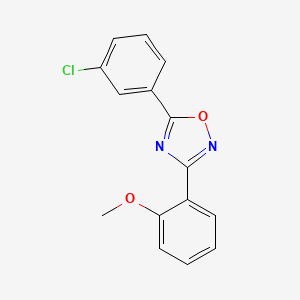
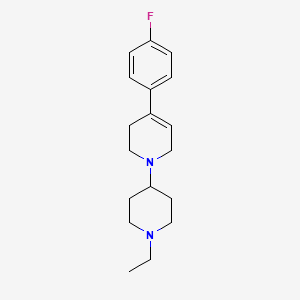
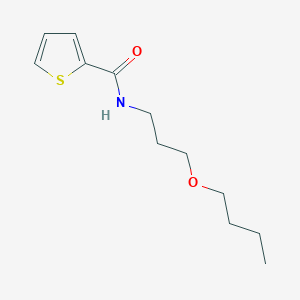

![1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]-4-phenylpiperazine](/img/structure/B4887540.png)
![2-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl methanesulfonate](/img/structure/B4887542.png)
![isopropyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4887550.png)